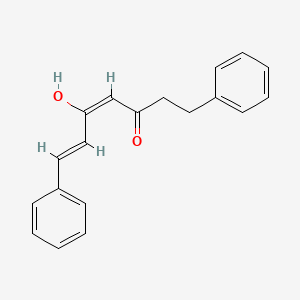

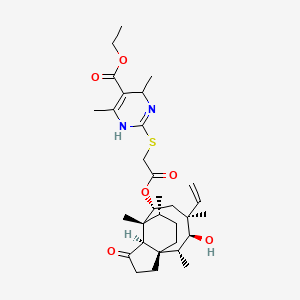

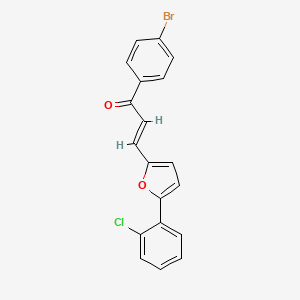

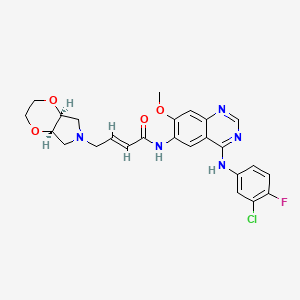

LDHA/PDKs-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LDHA/PDKs-IN-2 is a potent dual inhibitor of pyruvate dehydrogenase kinases and lactate dehydrogenase A. It has shown significant potential in reducing the proliferation of cancer cells, decreasing lactate formation, and increasing oxygen consumption . This compound is particularly valuable in cancer research due to its ability to target key enzymes involved in tumor metabolism .

Méthodes De Préparation

The synthesis of LDHA/PDKs-IN-2 involves high-throughput virtual screening, molecular docking techniques, and molecular dynamics simulation studies . The compound is synthesized through a series of chemical reactions that ensure its stability and efficacy in binding to the target enzymes . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.

Analyse Des Réactions Chimiques

LDHA/PDKs-IN-2 undergoes various chemical reactions, including inhibition of enzyme activity and reduction of cell proliferation . Common reagents used in these reactions include molecular docking agents and enzyme activity assay systems . The major products formed from these reactions are the inhibited forms of pyruvate dehydrogenase kinases and lactate dehydrogenase A, leading to reduced lactate formation and increased oxygen consumption .

Applications De Recherche Scientifique

LDHA/PDKs-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown potential in reducing the proliferation of various tumor cell lines, such as pancreatic cancer cells and lung cancer cells . It also decreases intracellular lactic acid content and increases intracellular reactive oxygen species levels, making it a valuable tool for studying tumor metabolism and developing targeted anti-tumor drugs .

Mécanisme D'action

The mechanism of action of LDHA/PDKs-IN-2 involves the inhibition of pyruvate dehydrogenase kinases and lactate dehydrogenase A. By binding to these enzymes, the compound reduces their catalytic activity, leading to decreased lactate formation and increased oxygen consumption . This inhibition disrupts the glycolytic pathway in tumor cells, reducing their energy production and proliferation .

Comparaison Avec Des Composés Similaires

LDHA/PDKs-IN-2 is unique in its dual inhibition of pyruvate dehydrogenase kinases and lactate dehydrogenase A, making it more effective in targeting tumor metabolism compared to other inhibitors that target only one enzyme . Similar compounds include AXKO-0046, an indole derivative that selectively inhibits lactate dehydrogenase B, and various phthalimide and dibenzofuran derivatives that selectively inhibit lactate dehydrogenase A . this compound stands out due to its dual inhibitory action and broader applicability in cancer research .

Propriétés

Formule moléculaire |

C17H20N2O5 |

|---|---|

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethoxy]-2-methylpyran-4-one |

InChI |

InChI=1S/C17H20N2O5/c1-13-16(14(20)4-11-22-13)24-12-9-18-5-7-19(8-6-18)17(21)15-3-2-10-23-15/h2-4,10-11H,5-9,12H2,1H3 |

Clé InChI |

ZPAXPXPEMPOWGE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)C=CO1)OCCN2CCN(CC2)C(=O)C3=CC=CO3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12402118.png)

![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)

![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)

![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)